molecular formula C6H14O B15309371 (2S)-3-methylpentan-2-ol

(2S)-3-methylpentan-2-ol

Cat. No.: B15309371
M. Wt: 102.17 g/mol
InChI Key: ZXNBBWHRUSXUFZ-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Methylpentan-2-ol is an organic compound with the molecular formula C6H14O. It is a chiral secondary alcohol, meaning it has a carbon atom bonded to a hydroxyl group (-OH) and two other carbon atoms, with one of these carbons being part of a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-3-Methylpentan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methyl-2-pentanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-Methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methyl-2-pentanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to form 3-methylpentane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-2-chloropentane.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 3-Methyl-2-pentanone.

    Reduction: 3-Methylpentane.

    Substitution: 3-Methyl-2-chloropentane.

Scientific Research Applications

(2S)-3-Methylpentan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including chiral drugs.

    Industry: this compound is utilized in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (2S)-3-methylpentan-2-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze the oxidation of the alcohol to the corresponding ketone. The compound’s chiral nature allows it to participate in stereospecific reactions, influencing the outcome of asymmetric syntheses.

Comparison with Similar Compounds

    (2R)-3-Methylpentan-2-ol: The enantiomer of (2S)-3-methylpentan-2-ol, differing in the spatial arrangement of atoms around the chiral center.

    3-Methyl-2-pentanol: An isomer with the hydroxyl group on the second carbon but lacking chirality.

    2-Methyl-2-pentanol: Another isomer with the hydroxyl group on the second carbon but with a different carbon chain arrangement.

Uniqueness: this compound’s uniqueness lies in its chiral nature, which makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its specific spatial configuration allows for selective interactions in biological and chemical systems, distinguishing it from its isomers and other similar compounds.

Properties

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

IUPAC Name

(2S)-3-methylpentan-2-ol

InChI

InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3/t5?,6-/m0/s1

InChI Key

ZXNBBWHRUSXUFZ-GDVGLLTNSA-N

Isomeric SMILES

CCC(C)[C@H](C)O

Canonical SMILES

CCC(C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.